2-Amino-1-(2,4-dimethoxyphenyl)ethanol
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Overview
Description
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows: [ \text{2,4-dimethoxyphenyl-2-nitroethanol} + H_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone.
Reduction: Formation of 2,4-dimethoxyphenylethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. The compound acts as a sympathomimetic agent, stimulating these receptors and leading to vasoconstriction and increased blood pressure. This mechanism is particularly relevant in the context of its use as a metabolite of midodrine, a drug used to treat orthostatic hypotension .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with the methoxy groups in different positions.
2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Another isomer with methoxy groups at different positions on the benzene ring.
Uniqueness
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOHAWNQCDJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588034 |
Source
|
Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-88-0 |
Source
|
Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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